Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-
Description
Structural Significance of 2-[(3,4-Dichlorophenyl)thio] Substitution
The 2-[(3,4-dichlorophenyl)thio] substitution pattern represents a highly specific structural modification that introduces multiple electronic and steric effects into the benzoic acid framework. The presence of two chlorine atoms at the 3,4-positions of the phenyl ring creates a strong electron-withdrawing environment that significantly influences the electronic distribution throughout the molecule. This dichlorination pattern provides greater electron withdrawal compared to monochloro analogs, such as 2-[(4-chlorophenyl)thio]benzoic acid, which contains only a single chlorine substituent and exhibits different electronic properties.
The spatial arrangement of the 3,4-dichlorophenyl group relative to the benzoic acid moiety through the thioether linkage creates specific conformational preferences and intermolecular interaction patterns. Related compounds such as 3-(((2,4-dichlorophenyl)thio)methyl)benzoic acid, with molecular formula C₁₄H₁₀Cl₂O₂S and molecular weight 313.2 grams per mole, demonstrate how dichlorophenyl substitution affects molecular properties and behavior. The positioning of chlorine atoms influences both the dipole moment of the molecule and its ability to participate in halogen bonding interactions with other molecular species.
The thioether linkage itself contributes significantly to the overall molecular geometry and flexibility. Unlike oxygen ethers, thioether bonds possess longer carbon-sulfur bond lengths and different angular geometries that affect molecular conformation. The carbon-sulfur bond length in thioether linkages typically measures approximately 177 picometers, compared to the shorter carbon-oxygen bonds in ether linkages. This increased bond length provides greater conformational flexibility and affects the overall three-dimensional structure of the molecule.
Electronic effects resulting from the 2-[(3,4-dichlorophenyl)thio] substitution extend beyond simple electron withdrawal. The combination of chlorine substituents and the sulfur atom creates a complex electronic environment that influences both the acidity of the carboxylic acid group and the reactivity of the aromatic rings. The electron-withdrawing nature of the dichlorophenyl group enhances the acidity of the carboxylic acid function, while simultaneously affecting the electron density distribution in both aromatic rings. This electronic modification can influence coordination behavior, catalytic activity, and biological interactions of the compound.
| Structural Feature | Effect on Molecular Properties | Comparison to Analogs |
|---|---|---|
| 3,4-Dichlorophenyl substitution | Strong electron withdrawal, enhanced acidity | Greater effect than monochloro analogs |
| Thioether linkage | Increased bond length (177 pm), conformational flexibility | Different geometry compared to ether linkages |
| Ortho-substitution pattern | Steric interactions, potential intramolecular effects | Distinct from meta or para substitution |
Historical Development of Chlorinated Arylthio-Benzoic Acid Compounds
The historical development of chlorinated arylthio-benzoic acid compounds parallels the broader evolution of organosulfur chemistry and halogenated aromatic compounds. Benzoic acid itself was first discovered in the sixteenth century through the dry distillation of gum benzoin, initially described by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The structural determination of benzoic acid was accomplished by Justus von Liebig and Friedrich Wöhler, who established the fundamental understanding of aromatic carboxylic acid chemistry that would later enable the development of more complex derivatives.
The synthesis of thiobenzoic acid and related thiocarboxylic acids emerged from advances in organosulfur chemistry during the nineteenth and early twentieth centuries. Thiobenzoic acid preparation involves the treatment of benzoyl chloride with potassium hydrosulfide, following the reaction: C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl. This fundamental transformation established the synthetic foundation for creating sulfur-containing analogs of carboxylic acids and their subsequent elaboration into more complex thioether-substituted derivatives.
The development of chlorinated aromatic compounds gained momentum during the industrial expansion of organic chemistry in the twentieth century. Chlorinated benzoic acid derivatives found applications in various industrial processes, including the production of dyes, pharmaceuticals, and agricultural chemicals. The synthesis of compounds such as 3,4-dichlorobenzoic acid became well-established through oxidation reactions of corresponding alcohols using gold nanoclusters supported on titanium dioxide as catalysts, achieving yields of 96.8 percent under optimized conditions.
The specific combination of thioether functionality with chlorinated aromatic systems represents a more recent development in synthetic organic chemistry. Research into compounds such as 2-[(4-fluorobenzyl)thio]benzoic acid and related analogs has demonstrated the synthetic accessibility and chemical versatility of these structural motifs. These investigations have revealed important structure-activity relationships and provided fundamental insights into the electronic effects of halogen substitution on thioether-linked aromatic systems.
Modern synthetic approaches to chlorinated arylthio-benzoic acid compounds benefit from advanced catalytic methods and improved understanding of reaction mechanisms. The use of palladium-catalyzed cross-coupling reactions, copper-mediated thioether formation, and other contemporary synthetic methodologies has expanded the accessibility of complex chlorinated arylthio derivatives. These developments have enabled the preparation of compounds with precise substitution patterns and stereochemical control, facilitating detailed studies of their chemical and biological properties.
| Historical Period | Key Developments | Representative Compounds |
|---|---|---|
| 16th Century | Discovery of benzoic acid from gum benzoin | Benzoic acid (C₆H₅COOH) |
| 19th Century | Structural determination, thiobenzoic acid synthesis | Thiobenzoic acid (C₆H₅COSH) |
| 20th Century | Industrial chlorinated aromatics, synthetic methodology | 3,4-Dichlorobenzoic acid |
| Modern Era | Advanced catalytic methods, precise substitution control | Complex thioether-substituted derivatives |
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZKZSGKUQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483466 | |
| Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50900-45-3 | |
| Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3,4-dichlorophenyl)thio]- typically involves the reaction of 3,4-dichlorothiophenol with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for benzoic acid, 2-[(3,4-dichlorophenyl)thio]- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is used in various scientific research applications due to its unique properties:
Chemistry: Studying the effects of sulfur substitution on benzoic acid derivatives.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a therapeutic agent or drug intermediate.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(3,4-dichlorophenyl)thio]- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the 3,4-dichlorophenylthio group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(3,4-Dichlorobenzylthio)benzoic acid (Compound 7, )
- Structure : Features a benzylthio group (CH₂ spacer) instead of a direct phenylthio linkage.
- Molecular Weight : 316.20 g/mol.
- Impact : The benzyl group increases hydrophobicity and may alter steric interactions compared to the target compound’s phenylthio group. Such structural differences could influence binding affinity in receptor models, as seen in studies where spacer groups modulate ligand-receptor docking .
4-Chloro-3-[(2-nitrophenyl)thio]benzoic acid ()
- Structure : Substituted with a 2-nitro group and a 4-chloro atom.
- Molecular Weight : 309.72 g/mol.
- Impact : The nitro group (strong electron-withdrawing) may enhance oxidative instability compared to the target compound’s dichloro substituents. This could reduce bioavailability in physiological environments .
2-[(2-Amino-2-oxoethyl)thio]benzoic acid ()
- Structure : Contains an amide-functionalized thioether group.
- Molecular Weight : 211.24 g/mol.
- This contrasts with the target compound’s reliance on halogen interactions for binding .
Heterocyclic vs. Aromatic Substituents
Benzoic acid, 4-[5-[(phenylthio)methyl]-3-isoxazolyl] ()
- Structure : Incorporates an isoxazole ring with a phenylthio-methyl group.
- Molecular Weight : 311.36 g/mol.
- Impact : The heterocyclic isoxazole may enhance metabolic stability compared to purely aromatic systems. This highlights trade-offs between aromaticity and heterocyclic functionalization in drug design .
Critical Analysis of Research Findings
- Binding Affinity : highlights ΔGbinding differences in analogs like 2-(4-methylbenzoyl)benzoic acid, where methyl/methoxy groups reduce binding energy compared to unsubstituted derivatives. This suggests that substituent electronic properties (e.g., electron-donating vs. withdrawing) critically modulate receptor interactions, a factor relevant to the target compound’s dichloro substituents .
- Synthetic Feasibility : High-yield routes for heterocyclic analogs () contrast with the absence of data for the target compound, underscoring the need for tailored optimization in its synthesis.
Biological Activity
Benzoic acid derivatives, particularly those with sulfur-containing groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound benzoic acid, 2-[(3,4-dichlorophenyl)thio]- (often referred to as "compound A"), exploring its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- features a benzoic acid moiety substituted with a 3,4-dichlorophenylthio group. The presence of the sulfur atom and chlorine substituents enhances its reactivity and potential interactions with biological targets.
The biological activity of compound A is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfur atom in the thio group can participate in nucleophilic attacks and form adducts with electrophilic sites on proteins and enzymes. This interaction can modulate several biological pathways:
- Antimicrobial Activity : Compound A has shown promising antibacterial and antifungal properties. It is believed to disrupt microbial cell membranes and inhibit essential enzymatic functions.
- Antioxidant Effects : The compound exhibits potential antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxicity : Studies indicate that compound A may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of compound A against various pathogens was conducted. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.
| Pathogen | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Chloramphenicol) |
| Escherichia coli | 100 | 50 (Ciprofloxacin) |
| Candida albicans | 75 | 30 (Fluconazole) |
These results indicate that while compound A shows activity against both Gram-positive and Gram-negative bacteria, it is less potent than standard antibiotics.
Cytotoxicity Studies
In vitro studies were performed on human cancer cell lines (Hep-G2 and A2058) to assess the cytotoxic effects of compound A. The results showed:
- Hep-G2 Cell Line : IC50 > 100 µM
- A2058 Cell Line : IC50 = 80 µM
These findings suggest that compound A has moderate cytotoxicity against certain cancer cell lines but exhibits low toxicity towards normal fibroblasts, indicating a favorable therapeutic index.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antibacterial properties of various benzoic acid derivatives, including compound A. It was found that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Antioxidant Activity Assessment : Research conducted by Nagavelli et al. demonstrated that benzoic acid derivatives could significantly reduce oxidative stress markers in fibroblast cultures, suggesting potential applications in anti-aging therapies .
- Cytotoxicity Evaluation : In a study assessing the effects of benzoic acid derivatives on cancer cell lines, compound A showed promising results in inducing apoptosis via caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for preparing benzoic acid, 2-[(3,4-dichlorophenyl)thio]-, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or thioether formation. For SNAr, react 2-mercaptobenzoic acid with 3,4-dichlorobenzene diazonium salt under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize temperature (80–100°C) and stoichiometry (1:1.2 ratio of thiol to aryl halide) to minimize byproducts. Post-reaction, purify via acid-base extraction (1M HCl to isolate the carboxylic acid) followed by recrystallization from ethanol/water .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6), FT-IR , and HRMS .
- NMR : Look for the thioether-linked aromatic protons (δ 7.3–7.8 ppm) and the carboxylic acid proton (broad peak ~δ 12–13 ppm).
- FT-IR : Confirm the C=O stretch (~1680–1700 cm⁻¹) and S–C aromatic bond (~690 cm⁻¹).
- HRMS : Exact mass calculation (C₁₃H₈Cl₂O₂S) should match [M+H]+ at m/z 302.95. Cross-reference with X-ray crystallography (if crystals form) for definitive structural confirmation .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility), ethanol, and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy to quantify solubility (λmax ~260–280 nm).
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH). Monitor via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) for decomposition products. The carboxylic acid group may hydrolyze under strongly basic conditions (pH >10), requiring neutral buffers for biological assays .
Q. What are the common impurities observed during synthesis, and how can they be separated chromatographically?
- Methodological Answer : Common impurities include unreacted 3,4-dichlorobenzene derivatives and oxidized byproducts (e.g., sulfone). Use reverse-phase HPLC (gradient: 50–90% acetonitrile in water) or flash chromatography (silica gel, 5% ethyl acetate in hexane) for purification. Confirm purity (>95%) via HPLC-UV at 254 nm .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Desiccate to prevent hygroscopic degradation. For handling, use gloves and PPE to avoid skin contact, as thioethers may exhibit moderate toxicity. Pre-weigh aliquots in a fume hood to minimize exposure .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against enzyme targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina. Prepare the compound’s 3D structure (optimize geometry with DFT at B3LYP/6-31G* level). Target enzymes with known thioether-binding pockets (e.g., glutathione S-transferase). Analyze binding affinity (ΔG ≤ –7 kcal/mol) and interaction patterns (hydrogen bonds with catalytic residues, hydrophobic contacts with 3,4-dichlorophenyl). Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in experimental vs. computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Reconcile discrepancies by:
- Solvent effects : Simulate NMR shifts in DMSO using COSMO-RS.
- Tautomerism : Check for acid-base equilibria (carboxylic acid ↔ carboxylate).
- Conformational analysis : Compare experimental NOE correlations with DFT-optimized conformers. Use DEPT-135 NMR to confirm carbon hybridization .
Q. How does the 3,4-dichlorophenylthio moiety influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the sulfur atom, facilitating nucleophilic attacks (e.g., in prodrug activation). Use cyclic voltammetry to measure redox potentials (Epa ~0.8 V vs. Ag/AgCl). Calculate Hammett σ constants (σmeta = 0.37, σpara = 0.23) to predict substituent effects on reaction rates .
Q. What in vitro models are suitable for evaluating this compound’s cytotoxicity and mechanism of action?
- Methodological Answer : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination). For mechanistic studies, perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation). Compare with structurally related compounds (e.g., derivatives) to establish structure-activity relationships .
Q. How can regioselectivity challenges in modifying the benzoic acid core be addressed to synthesize derivatives?
- Methodological Answer :
Protect the carboxylic acid group (e.g., methyl ester formation with SOCl₂/MeOH) before functionalizing the aromatic ring. Use directing groups (e.g., –NO₂) for meta/para substitution. For late-stage diversification, employ cross-coupling (Suzuki-Miyaura with aryl boronic acids) or electrophilic halogenation. Deprotect with LiOH/THF/H₂O to recover the acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
